molecular formula C26H24N4O4 B11456992 ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11456992
M. Wt: 456.5 g/mol
InChI Key: YORZMLPZXMUOAR-AUUGPLRGSA-N
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Description

Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of a suitable triazole derivative with an ethyl ester of a keto acid, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex structure, which includes multiple functional groups and a triazole core.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H24N4O4/c1-4-34-26(33)20-16-19-23(27-21-12-8-9-15-29(21)25(19)32)30(17(2)3)24(20)28-22(31)14-13-18-10-6-5-7-11-18/h5-17H,4H2,1-3H3/b14-13+,28-24?

InChI Key

YORZMLPZXMUOAR-AUUGPLRGSA-N

Isomeric SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)/C=C/C4=CC=CC=C4)C(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C=CC4=CC=CC=C4)C(C)C

Origin of Product

United States

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